10-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione
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Overview
Description
10-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that combines elements of diazepine and purine. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 10-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione involves multiple steps, including the formation of the diazepine ring and the attachment of the ethoxyphenyl and fluorophenyl groups. The reaction conditions typically require specific catalysts and solvents to ensure the correct formation of the compound. Industrial production methods may involve scaling up these reactions using continuous flow techniques to increase yield and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
10-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepine and purine rings play a crucial role in binding to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other diazepine and purine derivatives. Compared to these, 10-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Similar compounds include:
- Diazepam derivatives
- Purine analogs
These compounds share structural similarities but differ in their specific functional groups and overall properties.
Properties
Molecular Formula |
C25H26FN5O3 |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
10-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione |
InChI |
InChI=1S/C25H26FN5O3/c1-3-34-20-12-10-19(11-13-20)29-14-4-5-15-30-21-22(27-24(29)30)28(2)25(33)31(23(21)32)16-17-6-8-18(26)9-7-17/h6-13H,3-5,14-16H2,1-2H3 |
InChI Key |
VQKVSUMIJBDOBF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)F |
Origin of Product |
United States |
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